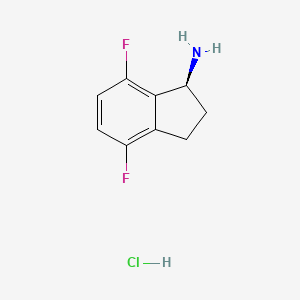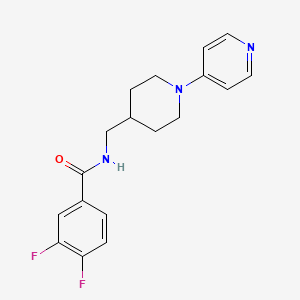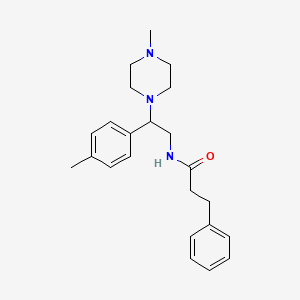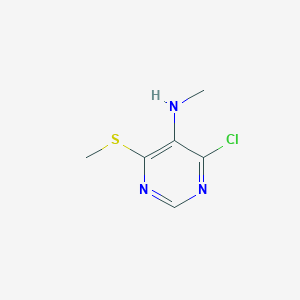
(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are commonly used in medications to improve their water solubility . The “(S)” indicates that this compound is a specific enantiomer, meaning it has a specific 3-dimensional orientation. The “4,7-Difluoro-2,3-dihydro-1H-inden-1-amine” part of the name suggests that this compound contains an indene (a polycyclic hydrocarbon) that has been modified with amine (-NH2) and fluoro (-F) groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and highly soluble in water .Scientific Research Applications
Photophysical Properties and Self-Assembly Behaviors
A study explored polyfluorene derivatives with amine groups, focusing on their synthesis, photophysical properties, and self-assembly behaviors. These compounds, due to their amine functionalities and solubility in various solvents, demonstrated significant potential in molecular ordering and device fabrication, particularly in polymer light-emitting diodes (PLEDs) exhibiting pure blue electroluminescence. This research signifies the importance of amine-functionalized compounds in developing materials with specialized electronic properties (Guo et al., 2009).
Role in Fluorination Reactions
Organohalogenic molecules, including those with fluorine, play a crucial role in chemical synthesis. A study on the transformation of hydroxy-substituted organic molecules with N-F class fluorinating reagents highlights the versatility of fluorinated compounds in organic chemistry. This research demonstrates how fluorination can significantly alter the reactivity and properties of organic molecules, making them suitable for a variety of applications, including pharmaceuticals and agrochemicals (Zupan et al., 1995).
Fluorine as a Hydrogen Bond Donor
The concept of the difluoromethyl group acting as a lipophilic hydrogen bond donor has been explored, comparing its properties to traditional hydrogen bond donors like hydroxyl, thiol, or amine groups. This study provides insight into the hydrogen bonding and lipophilicity of difluoromethylated compounds, which are critical for designing drugs with enhanced properties (Zafrani et al., 2017).
Trifluoromethylation in Pharmaceutical Synthesis
Trifluoromethyl groups significantly influence the physical, chemical, and biological properties of organic molecules. An efficient method for the trifluoromethylation of aryl chlorides has been developed, allowing for the modification of a wide range of substrates under mild conditions. This method is particularly relevant for late-stage modifications of pharmaceutical and agrochemical intermediates, showcasing the importance of fluorine-containing compounds in drug development (Cho et al., 2010).
PFAS Removal by Amine-Functionalized Sorbents
The removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies is a critical environmental challenge. Amine-containing sorbents have been identified as effective materials for PFAS removal, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology. This research underscores the utility of amine-functionalized materials in addressing environmental pollutants (Ateia et al., 2019).
Properties
IUPAC Name |
(1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-2-3-7(11)9-5(6)1-4-8(9)12;/h2-3,8H,1,4,12H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUEFIEZUPIDT-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1N)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2[C@H]1N)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)
![3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)

![N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2956519.png)
![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)
![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)

![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2956533.png)


![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2956538.png)
